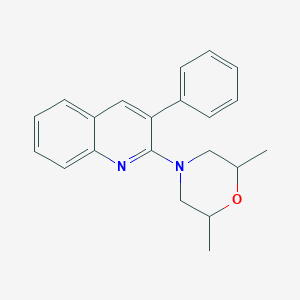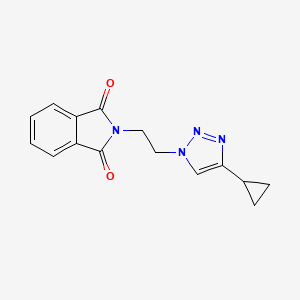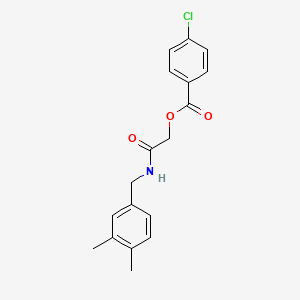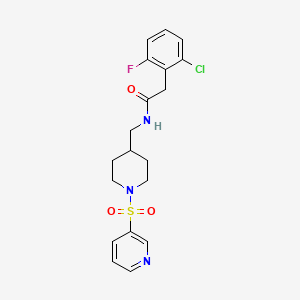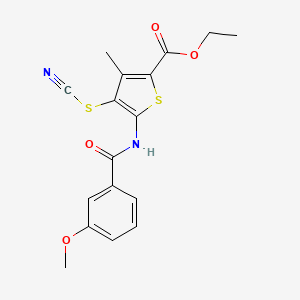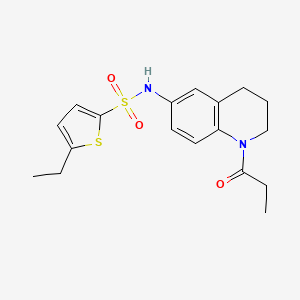
5-ethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (EPPT) is a chemical compound that has been a subject of scientific research due to its potential applications in medicinal chemistry. EPPT belongs to the class of tetrahydroquinoline derivatives, which have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Vasodilatory Activity and Cardiovascular Applications
Compounds structurally related to thiophene sulfonamides have been synthesized and evaluated for their vasodilatory activity. A study by Morikawa, Sone, and Asano (1989) on a series of aromatic sulfonamides demonstrated vasodilatory actions, evaluated in vivo in dogs. Their research found that certain derivatives were equipotent to diltiazem, a clinically used cardiovascular drug, highlighting the potential of these compounds in cardiovascular research and therapy (Morikawa, Sone, & Asano, 1989).
Cytotoxicity and Anticancer Properties
Arsenyan, Rubina, and Domracheva (2016) explored the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines. Their findings underscore the potential of sulfonamide derivatives in developing anticancer therapies, suggesting that similar structural compounds could be explored for their cytotoxic effects (Arsenyan, Rubina, & Domracheva, 2016).
Enzyme Inhibition and Molecular Docking Studies
Irshad et al. (2016) synthesized a new series of ethylated sulfonamides with a 1,4-benzodioxane moiety and evaluated them against various enzymes and bacterial strains. This research highlights the potential of sulfonamide derivatives in enzyme inhibition and as antibacterial agents, providing a foundation for the development of new pharmaceuticals (Irshad et al., 2016).
Drug Metabolism and Biocatalysis Applications
Zmijewski et al. (2006) discussed the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study illustrates the role of sulfonamide derivatives in studying drug metabolism and enhancing our understanding of pharmacokinetics and pharmacodynamics (Zmijewski et al., 2006).
properties
IUPAC Name |
5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-15-8-10-18(24-15)25(22,23)19-14-7-9-16-13(12-14)6-5-11-20(16)17(21)4-2/h7-10,12,19H,3-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXXPQAPENEHLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)




![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)
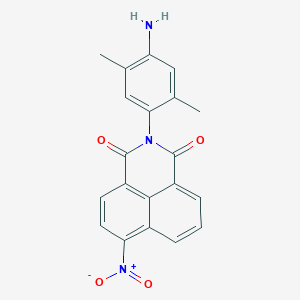
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
